molecular formula C19H18O8 B192668 Casticin CAS No. 479-91-4

Casticin

Cat. No. B192668
CAS RN: 479-91-4
M. Wt: 374.3 g/mol
InChI Key: PJQLSMYMOKWUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Casticin is a major bioactive flavonoid isolated from several plants, mainly from the Vitex species . It is a methoxylated flavonol, meaning the core flavonoid structure has methyl groups attached . It is well known for its anti-inflammatory and antioxidant properties, which are mainly exploited in traditional medicine .


Synthesis Analysis

Casticin is isolated from the leaves and fruits of V. trifolia and V. negundo . It can also be isolated from various other plant species, including Psiada trinervia, Daphne genkwa, and Pluchea quitoc .


Molecular Structure Analysis

The molecular formula of Casticin is C19H18O8 . The molecular weight is 374.34 .


Chemical Reactions Analysis

Casticin has been shown to have anti-mitotic activity . It has been suggested as a possible demethylation drug for the prevention and treatment of cancer .


Physical And Chemical Properties Analysis

Casticin has a molecular weight of 374.34 and a molecular formula of C19H18O8 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Anti-Cancer Properties

  • Leukemia Treatment : Casticin has been observed to induce cell death in leukemia cells through apoptosis and mitotic catastrophe, suggesting its potential as a therapeutic agent against leukemia (Shen et al., 2009).
  • Nasopharyngeal Carcinoma : It acts as a selective PI3K inhibitor, significantly inhibiting nasopharyngeal carcinoma cell proliferation, suggesting its use as a targeted therapeutic treatment (Liu et al., 2019).
  • Multiple Anticancer Mechanisms : Casticin exerts protective potential by targeting apoptosis, offering new perspectives as an anti-neoplastic drug (Rasul et al., 2014).
  • Cervical Cancer : It induces apoptosis in cervical cancer cells through ROS generation and sustained activation of JNK pathways (Zeng et al., 2012).
  • Prostate Cancer : Casticin inhibits prostate cancer cell migration and invasion via Ras/Akt/NF-κB signaling pathways (Lin et al., 2019).

Anti-Inflammatory and Immunomodulatory Effects

  • Asthma Treatment : Demonstrates potential in alleviating eosinophilic airway inflammation and oxidative stress in asthma models (Liou et al., 2018).
  • Acute Lung Inflammation : Casticin shows significant effects on lung inflammation induced by cigarette smoke, suggesting its therapeutic potential in inflammatory lung diseases (Lee et al., 2015).
  • Immunomodulatory Properties : Exhibits potent immunomodulatory and cytotoxic compound activity, affecting chemiluminescence, chemotaxis, T-cell proliferation, and cytotoxicity (Mesaik et al., 2009).
  • Ulcerative Colitis : Shows effectiveness in preventing ulcerative colitis in mice, suggesting its potential use in treating this inflammatory bowel disease (Ma et al., 2018).
  • Osteoarthritis : Potentially serves as an anti-inflammatory agent in the treatment of osteoarthritis by inhibiting IL-1β-induced inflammation in chondrocytes (Mu et al., 2019).

Other Therapeutic Applications

  • Acute Lung Injury Treatment : Casticin exhibits protective effects against lipopolysaccharide-induced acute lung injury, acting through NF-κB and NLRP3 signaling pathways (Wang et al., 2016).

Safety And Hazards

Casticin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Casticin has attracted the attention of the scientific community for its ability to target multiple cancer pathways . More than 50% of the articles were published since 2018 and even more recent studies have expanded the knowledge of casticin’s antitumor activity by adding interesting new mechanisms of action as a topoisomerase IIα inhibitor, DNA methylase 1 inhibitor, and an upregulator of the onco-suppressive miR-338-3p . It can be considered as a promising epigenetic drug candidate to target not only cancer cells but also cancer stem-like cells .

properties

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8/c1-23-11-6-5-9(7-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,20-21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQLSMYMOKWUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197326
Record name Casticin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Casticin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Casticin

CAS RN

479-91-4
Record name Casticin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Casticin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Casticin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CASTICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/753GT729OU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Casticin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

186 - 187 °C
Record name Casticin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Casticin
Reactant of Route 2
Reactant of Route 2
Casticin
Reactant of Route 3
Reactant of Route 3
Casticin
Reactant of Route 4
Casticin
Reactant of Route 5
Reactant of Route 5
Casticin
Reactant of Route 6
Casticin

Citations

For This Compound
3,710
Citations
S Ramchandani, I Naz, JH Lee, MR Khan, KS Ahn - Molecules, 2020 - mdpi.com
… -preventive ability of casticin as an antineoplastic agent … are targeted by the casticin molecule in several oncogenic … the antineoplastic effects of casticin on various malignancies. …
Number of citations: 39 www.mdpi.com
A Rasul, BJ Zhao, J Liu, B Liu… - … Pacific journal of …, 2014 - pdfs.semanticscholar.org
… Recently, the anticancer activity of casticin has been … and therapeutic applications of casticin with specific emphasis on … may provide a new perspective of casticin as a candidate anti-…
Number of citations: 53 pdfs.semanticscholar.org
EWC Chan, SK Wong, HT Chan - Journal of integrative medicine, 2018 - Elsevier
… of casticin from Vitex species. Casticin is a polymethylflavone with three rings, an orthocatechol moiety, a double bond, two hydroxyl groups and four methoxyl groups. Casticin has been …
Number of citations: 77 www.sciencedirect.com
K Haïdara, L Zamir, QW Shi, G Batist - Cancer letters, 2006 - Elsevier
… -tumor activity of the flavonoid Casticin, derived from Achillea millefolium. Casticin anti-tumor … resistant to Casticin than the wild type HCT116 cell line, at Casticin concentrations between …
Number of citations: 170 www.sciencedirect.com
JK Shen, H Du, M Yang, YG Wang, J Jin - Annals of hematology, 2009 - Springer
… The apoptosis-inducing effect of casticin was also observed in leukemia cell line K562 [15]. … the effects of casticin on leukemic K562 cells in vitro. We found that casticin arrests cell cycle …
Number of citations: 176 link.springer.com
YJ Li, Y Guo, Q Yang, XG Weng, L Yang… - Toxicology and applied …, 2015 - Elsevier
… casticin or chrysosplenol D followed by intraperitoneal injection of lipopolysaccharide (LPS). Mouse Raw264.7 macrophage cells were incubated with casticin … incubated with casticin or …
Number of citations: 65 www.sciencedirect.com
CC Lin, KB Chen, CH Tsai, FJ Tsai… - Journal of food …, 2019 - Wiley Online Library
… In addition, the results also provided possible pathways involved in casticin anti-metastasis mechanism. We conclude that casticin may be an aptitude anticancer agent or adjuvant for …
Number of citations: 95 onlinelibrary.wiley.com
J Kobayakawa, F Sato-Nishimori, M Moriyasu… - Cancer letters, 2004 - Elsevier
… casticin, artemetin, quercetagetin and 5,3′-dihydroxy-6,7,4′ -trimethoxyflavanone. Casticin … In contrast, casticin did not inhibit the proliferation of A431 cells similar to normal cell lines, …
Number of citations: 144 www.sciencedirect.com
S Lin, H Zhang, T Han, JZ Wu, K Rahman… - Zhong xi yi jie he xue …, 2007 - europepmc.org
… inflammatory effect of casticin in the … Casticin has significant anti-inflammatory effect on acute inflammation, which is probably related to the inhibition of the inflammation factors. Casticin …
Number of citations: 42 europepmc.org
FN Eki̇nci̇-Akdemi̇r, S Yildirim… - Iranian journal of …, 2018 - ncbi.nlm.nih.gov
Objective (s): In this study, we evaluated the therapeutic effects of casticin and myricetin on liver damage induced by methotrexate in rats. Materials and Methods: Thirty-six male rats …
Number of citations: 46 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.